![molecular formula C19H22N2O B4446819 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide
Overview
Description
2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide, also known as PBP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PBP is a synthetic analog of phenylpiracetam, a nootropic drug that has been shown to enhance cognitive function in animal studies. In
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. By enhancing the activity of this receptor, 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide may improve cognitive function and memory.
Biochemical and Physiological Effects
Animal studies have shown that 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide can improve cognitive function and memory, as well as reduce anxiety and depression-like behaviors. 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide has also been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters for cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide in laboratory experiments is that it is a synthetic compound that can be easily synthesized and purified. However, one limitation is that there is limited research on the safety and toxicity of 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide, and more studies are needed to determine the optimal dosage and potential side effects.
Future Directions
There are several potential future directions for research on 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide. One area of interest is the potential therapeutic applications of 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide as a cognitive enhancer in healthy individuals. In addition, more studies are needed to determine the safety and toxicity of 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide, as well as the optimal dosage and potential side effects.
Scientific Research Applications
2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been studied for its potential therapeutic applications, specifically in the treatment of Alzheimer's disease and other cognitive disorders. Animal studies have shown that 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide can improve memory and learning abilities in mice, and it has been suggested that 2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide may act as a cognitive enhancer by increasing the release of neurotransmitters such as dopamine and acetylcholine.
properties
IUPAC Name |
2-phenyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(14-16-6-2-1-3-7-16)20-15-17-8-10-18(11-9-17)21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYQDRXDZNRFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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